molecular formula C16H12ClN4NaO4S B576630 EINECS 233-907-7 CAS No. 10430-57-6

EINECS 233-907-7

Cat. No.: B576630
CAS No.: 10430-57-6
M. Wt: 414.796
InChI Key: GJSBEPNMBOZQQO-UHFFFAOYSA-M
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Description

EINECS 233-907-7 is a synthetic organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 233-907-7 typically involves a multi-step process. The initial step often includes the diazotization of 3-chloroaniline to form the diazonium salt. This is followed by coupling with 3-methyl-5-oxo-2-pyrazoline to form the azo linkage. The final step involves sulfonation to introduce the benzenesulphonate group, resulting in the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

EINECS 233-907-7 undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

EINECS 233-907-7 has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of EINECS 233-907-7 involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form amines, which can then interact with cellular components. The compound may also act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-(4-((4-bromophenyl)azo)-3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonate
  • Sodium 4-(4-((3-methylphenyl)azo)-3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonate
  • Sodium 4-(4-((3-nitrophenyl)azo)-3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonate

Uniqueness

EINECS 233-907-7 is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological molecules, making it valuable in various research and industrial applications.

Properties

CAS No.

10430-57-6

Molecular Formula

C16H12ClN4NaO4S

Molecular Weight

414.796

IUPAC Name

sodium;4-[4-[(3-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C16H13ClN4O4S.Na/c1-10-15(19-18-12-4-2-3-11(17)9-12)16(22)21(20-10)13-5-7-14(8-6-13)26(23,24)25;/h2-9,15H,1H3,(H,23,24,25);/q;+1/p-1

InChI Key

GJSBEPNMBOZQQO-UHFFFAOYSA-M

SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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